molecular formula C14H20N2 B13039330 (S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine

(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine

Cat. No.: B13039330
M. Wt: 216.32 g/mol
InChI Key: ZUIMIERCUULAAC-AWEZNQCLSA-N
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Description

(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment to the Phenyl Ring: The cyclopropyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the pyrrolidine group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the pyrrolidine moiety with other functional groups, depending on the desired product.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Amines, alcohols

    Substitution Products: Compounds with different functional groups replacing the pyrrolidine moiety

Scientific Research Applications

(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4-(Pyrrolidin-1-yl)phenyl)methanamine: A structurally similar compound with a pyrrolidine moiety attached to a phenyl ring.

    (4-(Piperidin-4-yl)phenyl)methanamine: Another similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and interactions compared to similar compounds.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

(S)-cyclopropyl-(4-pyrrolidin-1-ylphenyl)methanamine

InChI

InChI=1S/C14H20N2/c15-14(11-3-4-11)12-5-7-13(8-6-12)16-9-1-2-10-16/h5-8,11,14H,1-4,9-10,15H2/t14-/m0/s1

InChI Key

ZUIMIERCUULAAC-AWEZNQCLSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)[C@H](C3CC3)N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(C3CC3)N

Origin of Product

United States

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